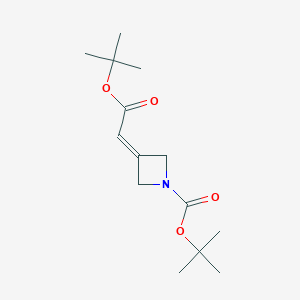

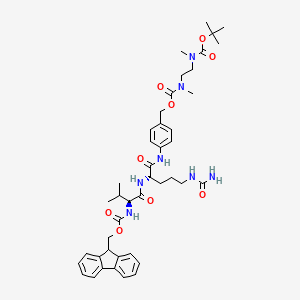

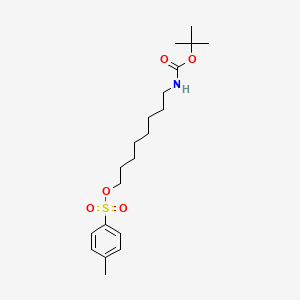

![molecular formula C17H22NPS B6315288 N-[2-(Diphenylphosphino)ethyl]-2-(methylthio)-ethanamine CAS No. 1802182-42-8](/img/structure/B6315288.png)

N-[2-(Diphenylphosphino)ethyl]-2-(methylthio)-ethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(Diphenylphosphino)ethyl]-2-(methylthio)-ethanamine, also known as N-DPMT-E, is an organic compound that is widely used in scientific research. It is a derivative of diphenylphosphinoethanol and is used as a ligand in various chemical reactions. N-DPMT-E is a versatile compound that has a wide range of applications, from biochemistry to drug development.

科学的研究の応用

N-[2-(Diphenylphosphino)ethyl]-2-(methylthio)-ethanamine has a wide range of applications in scientific research. It is used as a ligand in a variety of chemical reactions, such as palladium-catalyzed cross-coupling reactions and Heck reactions. It is also used in the synthesis of a variety of organic compounds, such as benzo[b]thiophene derivatives, thiophene-based polymers, and quinolines. In addition, it is used in the synthesis of novel heterocyclic compounds, such as pyrrolo[2,3-d]pyrimidines and imidazo[1,2-a]pyridines.

作用機序

N-[2-(Diphenylphosphino)ethyl]-2-(methylthio)-ethanamine works as a ligand in chemical reactions. It binds to a metal center, such as palladium or nickel, and facilitates the formation of a new bond between two molecules. This process is known as ligand-assisted catalysis, and it is used in a variety of chemical reactions, such as Heck reactions and Suzuki-Miyaura cross-couplings.

Biochemical and Physiological Effects

This compound has no known direct biochemical or physiological effects. It is used as a ligand in chemical reactions, and does not interact directly with biological molecules.

実験室実験の利点と制限

N-[2-(Diphenylphosphino)ethyl]-2-(methylthio)-ethanamine is a versatile compound that has numerous advantages for laboratory experiments. It is relatively inexpensive, readily available, and easy to handle. It is also a highly efficient ligand, allowing for rapid and efficient catalysis of various chemical reactions. However, there are some limitations to its use. It is not suitable for reactions involving highly reactive substrates, as it can be easily oxidized. In addition, it is not suitable for reactions involving air-sensitive substrates, as it is hygroscopic and can absorb moisture from the air.

将来の方向性

N-[2-(Diphenylphosphino)ethyl]-2-(methylthio)-ethanamine has numerous potential future applications in scientific research. It could be used as a ligand in the synthesis of a variety of organic compounds, such as heterocyclic compounds and polymers. It could also be used in the synthesis of novel drug compounds, such as peptides and nucleosides. In addition, it could be used in the development of catalysts for new chemical reactions, such as asymmetric hydrogenation and hydroformylation. Finally, it could be used in the synthesis of new materials, such as nanomaterials and polymers.

Conclusion

This compound is a versatile compound that has a wide range of applications in scientific research. It is used as a ligand in a variety of chemical reactions, and has been used in the synthesis of a variety of organic compounds. It has numerous advantages for laboratory experiments, but there are some limitations to its use. Finally, there are a number of potential future applications for this compound, including the synthesis of novel drug compounds and new materials.

合成法

N-[2-(Diphenylphosphino)ethyl]-2-(methylthio)-ethanamine is synthesized through a series of chemical reactions. The first step is the condensation of 2-methoxyphenylphosphine oxide with dimethyl sulfoxide (DMSO) to form 2-methoxyphenylphosphine. This is followed by the addition of ethyl iodide to the 2-methoxyphenylphosphine, resulting in the formation of 2-methoxyphenylphosphine ethyl iodide. The final step is the reaction of the 2-methoxyphenylphosphine ethyl iodide with sodium ethylthiolate, forming this compound.

特性

IUPAC Name |

2-diphenylphosphanyl-N-(2-methylsulfanylethyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22NPS/c1-20-15-13-18-12-14-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCENQFUEGBIHHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCNCCP(C1=CC=CC=C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22NPS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

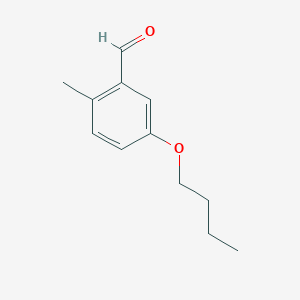

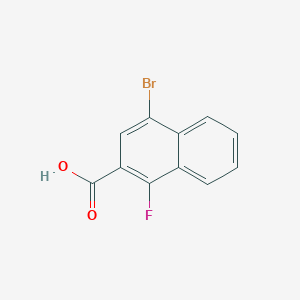

![(1R)-1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B6315213.png)

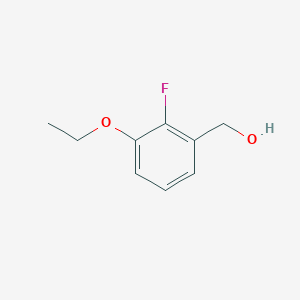

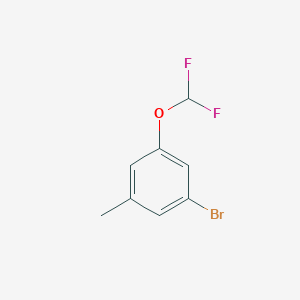

![5-Chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde](/img/structure/B6315233.png)

![2-Bromo-9H-pyrrolo[2,3-b:4,5-c']dipyridine](/img/structure/B6315262.png)

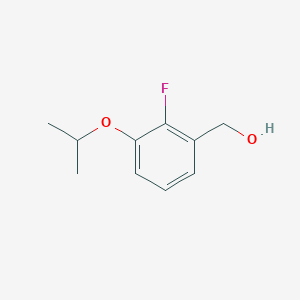

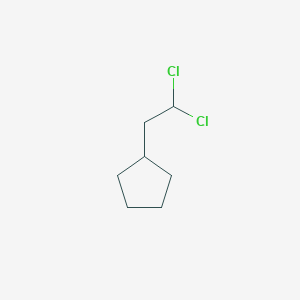

![Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride](/img/structure/B6315311.png)